molecular formula C12H24O2 B085472 3-Methylbutyl heptanoate CAS No. 109-25-1

3-Methylbutyl heptanoate

Cat. No. B085472
CAS RN: 109-25-1
M. Wt: 200.32 g/mol
InChI Key: AFCXVDRTNQNGHS-UHFFFAOYSA-N
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Description

3-Methylbutyl heptanoate, also known as iso-Amyl n-heptanoate or Isopentyl heptanoate, is a chemical compound with the molecular formula C12H24O2 . It has a molecular weight of 200.3178 .


Synthesis Analysis

Esters, such as 3-Methylbutyl heptanoate, are typically produced by the reaction of acids with alcohols . The structure of an ester is the product of a carboxylic acid (the R-portion) and an alcohol (the R′-portion). The R group can either be a hydrogen or a carbon chain. The R′ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Methylbutyl heptanoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The high-temperature gas phase chemistry of the four butyl radical isomers was investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .

Scientific Research Applications

  • Synthesis Techniques :

    • A study presents a practical synthesis of 3(S)-methyl-heptanoic acid from (S)-citronellol, which is a method that could potentially be applied to the synthesis of chiral 3-methyl-alkanoic acids (Breitenbach et al., 1996).
    • Another research explores the synthesis of heptanoic acid via the oxidation of octene-1 by hydrogen peroxide under phase-transfer catalysis conditions, offering a potential pathway for the creation of green chemistry processes (Berdnikova et al., 2018).
  • Applications in Industry :

    • A study investigates the volatile composition of raw spirits from different botanical origins, including the presence of compounds like 3-methylbutyl hexanoate and 3-methylbutyl octanoate, which are related to 3-Methylbutyl heptanoate (Biernacka & Wardencki, 2012).
    • Research on methyl heptanoate hydrodeoxygenation on sulphided catalysts in gas and liquid phases explores its use in producing hydrocarbons, which could have implications for biofuel production (Şenol et al., 2007).
  • Combustion and Biofuel Research :

    • An experimental study on the oxidation of methyl heptanoate in a jet-stirred reactor provides insights into the oxidation processes of methyl esters, relevant to biofuel research (Dayma et al., 2009).
    • Another study examining the low-temperature oxidation of methyl heptanoate in a jet-stirred reactor contributes to understanding biodiesel oxidation chemistry (Zhai et al., 2021).
  • Potential in Medical Applications :

    • The metabolism of 3-methylheptane in male 344 Fischer rats, a study related to 3-Methylbutyl heptanoate, offers insights into the environmental impact and biological processing of similar compounds (Serve et al., 1993).

Safety And Hazards

While specific safety and hazard information for 3-Methylbutyl heptanoate is not available in the search results, general precautions should be taken while handling it. This includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-methylbutyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCXVDRTNQNGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059366
Record name 3-Methylbutyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutyl heptanoate

CAS RN

109-25-1
Record name Isoamyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbutyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK698490B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
R Tressl, L Friese, F Fendesack… - Journal of Agricultural …, 1978 - ACS Publications
More than 110 aroma constituents of a German beer, which delivered a desirable, fine hops aroma, were identified and semiquantified by means of liquid-liquid extraction, liquid-solid …
Number of citations: 150 pubs.acs.org
Y Xu, K Ji - Alcoholic beverages, 2012 - Elsevier
Kweichow Moutai is not only a famous alcoholic beverage popular in China, but is also an excellent example of a typical Chinese liquor, whose production involves unique fermentation …
Number of citations: 43 www.sciencedirect.com
D Gong, Y Bi, Y Zong, Y Li, E Sionov… - Postharvest Biology and …, 2021 - Elsevier
… methylbutyl hexanoate, and 3-methylbutyl heptanoate), and 1 … -methylbutanoate, and 3-methylbutyl heptanoate peaked at 6 … methylbutanoate, and 3-methylbutyl heptanoate were higher …
Number of citations: 7 www.sciencedirect.com
GS Leung, R Marriott - Flavour and Fragrance Journal, 2016 - Wiley Online Library
This study highlights the use of optimised headspace solid phase microextraction (HS‐SPME) to capture over 70 volatile compounds from three different varieties of sea buckthorn juice …
Number of citations: 10 onlinelibrary.wiley.com
JS Dickschat, E Celik, NL Brock - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
The volatiles emitted by agar plate cultures of three genome sequenced fungal strains from the genus Aspergillus were analysed by GC–MS. All three strains produced terpenes for …
Number of citations: 9 www.beilstein-journals.org
W Fan, Y Xu, MC Qian - Flavor chemistry of wine and other …, 2012 - ACS Publications
The aroma-active compounds in two famous Chinese soy sauce aroma type liquors, Moutai and Langjiu liquors, were investigated in this study. The aroma compounds were isolated …
Number of citations: 67 pubs.acs.org
MY Wang, JG Yang, QS Zhao… - Journal of Food …, 2019 - Wiley Online Library
Maotai‐flavor liquor is one of the three basic traditional Chinese baijiu and is also the most famous baijiu in the world. Guizhou Maotai baijiu is the representative of Maotai‐flavor liquor, …
Number of citations: 115 ift.onlinelibrary.wiley.com
RJ Cannon, D Agyemang, NL Curto… - Flavour and …, 2015 - Wiley Online Library
Grown predominantly in France, Ciflorette strawberries (Fragaria × ananassa ‘Ciflorette’) possess a well‐balanced fruity aroma and a sweet, creamy taste. The goal of this study was to …
Number of citations: 25 onlinelibrary.wiley.com
S Antonatos, E Anastasaki, G Balayiannis… - Environmental …, 2023 - academic.oup.com
Ceratitis capitata (Wiedemann), also known as the Mediterranean fruit fly, is one of the most serious pests for several fresh fruit commodities causing extensive fruit losses worldwide. …
Number of citations: 1 academic.oup.com
JS Hough, DE Briggs, R Stevens, TW Young… - Malting and Brewing …, 1982 - Springer
Beer is a complex mixture; over 400 different compounds have been characterized in beer which, in addition, contains macromolecules such as proteins, nucleic acids, carbohydrates …
Number of citations: 27 link.springer.com

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